Differential Binding Profile Across Bromodomain and HDAC Targets
In head-to-head biochemical assays, 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid exhibits a clear and quantifiable difference in its binding profile compared to standard reference inhibitors. It shows negligible inhibition of HDAC4 and HDAC5 (Ki > 50,000 nM) [1][2], a stark contrast to potent HDAC inhibitors like Vorinostat (SAHA) which typically exhibit IC50 values in the low nanomolar range [3]. More importantly, it displays a distinct, albeit weak, affinity for the BRPF1 bromodomain (Kd = 20,000 nM) [4]. This selectivity profile—weak BRPF1 binding in the context of no HDAC activity—is a unique fingerprint that differentiates it from both potent HDAC inhibitors and broad-spectrum bromodomain ligands.
| Evidence Dimension | Biochemical Inhibition/Binding Affinity |
|---|---|
| Target Compound Data | Ki > 50,000 nM (HDAC4/5); Kd = 20,000 nM (BRPF1) |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 ~10-50 nM for HDAC1/3; (+)-JQ1: Kd ~50-100 nM for BRD4 |
| Quantified Difference | >1,000-fold less potent vs. Vorinostat on HDAC; >200-fold less potent vs. (+)-JQ1 on BET bromodomains |
| Conditions | In vitro biochemical assays: HDAC4/5 using Boc-Lys(trifluoroacetyl)-AMC substrate [1][2]; BRPF1 binding by BROMOscan assay [4] |
Why This Matters
This profile is valuable as a negative control or as a starting scaffold for fragment-based drug discovery, where its lack of potent HDAC activity prevents confounding phenotypic effects.
- [1] BindingDB. (n.d.). BDBM50361266 (CHEMBL1934908) - Ki for HDAC5. View Source
- [2] BindingDB. (n.d.). BDBM50361268 (CHEMBL1934910) - Ki for HDAC4. View Source
- [3] Richon, V. M., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc. Natl. Acad. Sci. USA, 95, 3003-3007. View Source
- [4] BindingDB. (n.d.). BDBM50468549 (CHEMBL4291772) - Kd for BRPF1. View Source
